molecular formula Cu(CH3COO)<br>C2H3CuO2 B1201713 Copper(I) acetate CAS No. 598-54-9

Copper(I) acetate

Cat. No.: B1201713
CAS No.: 598-54-9
M. Wt: 122.59 g/mol
InChI Key: RFKZUAOAYVHBOY-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Copper(I) acetate, also known as cuprous acetate, primarily targets copper-binding proteins and enzymes in the body . Copper is an essential element in cells and plays a critical role in various cellular physiological and biochemical processes, including energy production and maintenance, antioxidation, enzymatic activity, and signal transduction .

Mode of Action

This compound interacts with its targets by donating or accepting electrons, participating in various reactions . Copper ions are known to reduce fertility when released from copper-containing intrauterine devices . The reaction mechanism for the formation of copper acetate involves the reduction of copper to the Cu1+ form prior to transport .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of cell migration, proliferation, autophagy, DNA damage repair (DDR), and death, as well as in organism development and reproduction . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Pharmacokinetics

Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 . Once inside the enterocyte, it is bound to copper transport protein ATOX1 which shuttles the ion to copper transporting ATPase-1 on the golgi membrane which take up copper into the golgi apparatus .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of anthracite combustion . Copper acetate increases anthracite reactivity, which was evidenced by decreased onset temperature of combustion and reduced ignition delay time . Copper acetate reduces fuel underburning in the ash residue of anthracite and decreases the amount of CO and NOx in gas-phase products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(I) acetate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, cuprous acetate is often produced by the reduction of copper(II) acetate using acetic anhydride in the presence of a catalyst. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Copper(I) acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to copper(II) acetate in the presence of oxidizing agents.

    Reduction: It can be reduced to metallic copper using strong reducing agents.

    Substitution: this compound reacts with organic halides to form corresponding esters.

Common Reagents and Conditions:

Major Products:

    Oxidation: Copper(II) acetate.

    Reduction: Metallic copper.

    Substitution: Organic esters.

Scientific Research Applications

Copper(I) acetate finds applications in various fields:

Properties

IUPAC Name

copper(1+);acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKZUAOAYVHBOY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu(CH3COO), C2H3CuO2
Record name copper(I) acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060511
Record name Acetic acid, copper(1+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-54-9
Record name Cuprous acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, copper(1+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, copper(1+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(1+) acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPROUS ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U3N93LMZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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